

# Padsevonil Safety and Tolerability: Technical Support Center

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the safety and tolerability profile of **Padsevonil**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.

### Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Padsevonil?

**Padsevonil** is a first-in-class antiseizure medication candidate with a novel dual mechanism of action. It was designed to interact with both presynaptic and postsynaptic targets to modulate neuronal excitability.[1] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1]

Q2: What are the most commonly reported adverse events associated with **Padsevonil** in clinical trials?

Across multiple clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) were related to the central nervous system. In a Phase IIa study, the most common TEAEs were somnolence (45.5%), dizziness (43.6%), headache (25.5%), fatigue (23.6%), and irritability (14.5%).[1] Data from the larger Phase IIb ARISE trial showed a similar profile, with



somnolence, dizziness, and fatigue being the most common TEAEs reported at higher frequencies in the **Padsevonil** groups compared to placebo.[3]

Q3: Has **Padsevonil** been associated with any serious adverse events?

In the Phase IIa trial, two patients (3.6%) receiving **Padsevonil** experienced serious TEAEs.[1] In the larger Phase IIb ARISE trial, the incidence of serious TEAEs was generally low and similar across treatment groups, ranging from 3.6% to 6.2% (3.6% for placebo).[4] The majority of these serious TEAEs were considered by investigators to be unrelated to the study drug.[4]

Q4: What is the status of **Padsevonil**'s clinical development?

The clinical development program for **Padsevonil** was discontinued. Despite a favorable safety and tolerability profile observed in early trials, the Phase IIb (ARISE) and Phase III (DUET) studies failed to meet their primary efficacy endpoints for seizure frequency reduction compared to placebo.

#### **Troubleshooting Guide**

Issue 1: Subject is experiencing excessive somnolence or dizziness.

- Background: Somnolence and dizziness are the most frequently reported adverse events with Padsevonil, consistent with its action on the GABA-A receptor.
- Troubleshooting Steps:
  - Confirm Dosage: Verify that the correct dose is being administered according to the experimental protocol.
  - Assess Concomitant Medications: Review for other medications that may cause central nervous system depression, as these could have additive effects. Padsevonil is a moderate inhibitor of CYP2C19 and a weak inducer of CYP3A4, which could affect the metabolism of other drugs.[5][6][7] Co-administration with sensitive CYP2C19 substrates was not permitted in the Phase II and III trials.[7]
  - Dose Adjustment (if applicable): In the clinical trial protocols for the ARISE study, a single dose reduction was permitted for tolerability reasons during the stabilization period.[3][8][9]

#### Troubleshooting & Optimization





For example, a patient randomized to 400 mg twice daily could be reduced to 300 mg twice daily.[8][9] If tolerability issues persisted after dose reduction, the subject was withdrawn from the study.[8][9]

Issue 2: Concerns about potential drug-drug interactions.

- Background: Padsevonil's metabolism is primarily mediated by CYP3A4, with a minor contribution from CYP2C19.[5][6][7]
- Troubleshooting Steps:
  - CYP3A4 Inducers/Inhibitors: Co-administration with strong CYP3A4 inducers (e.g., carbamazepine, oxcarbazepine) may decrease Padsevonil exposure.[5] Conversely, strong CYP3A4 inhibitors (e.g., erythromycin) could increase its concentration.[5]
  - CYP2C19 Substrates: As a moderate time-dependent inhibitor of CYP2C19, Padsevonil
    can increase the plasma concentration of drugs metabolized by this enzyme (e.g.,
    omeprazole, diazepam, clobazam).[5][7]
  - Other Antiseizure Medications: Clinical studies showed that Padsevonil did not have a clinically relevant effect on the pharmacokinetics of valproate, lamotrigine, levetiracetam, or oxcarbazepine.[5]

Issue 3: Subject withdrawal due to adverse events.

- Background: Discontinuation due to TEAEs was more common in patients receiving
   Padsevonil than placebo, and the incidence generally increased with higher doses.[4] In the ARISE trial, 16.2% of all Padsevonil patients discontinued due to adverse events, compared to 8.4% of placebo patients.[4][8]
- Actionable Insights:
  - The most common reasons for discontinuation were the frequently reported CNS-related adverse events.
  - Close monitoring of subjects, especially during dose titration and at higher doses, is crucial for early identification of tolerability issues.



 Adherence to protocol-defined dose reduction criteria for managing tolerability is a key step before considering discontinuation.

## Quantitative Data on Treatment-Emergent Adverse Events (TEAEs)

The following tables summarize the incidence of the most common TEAEs from the Phase IIa and Phase IIb (ARISE) clinical trials.

Table 1: Treatment-Emergent Adverse Events in the Phase IIa Trial

Adverse Event	Placebo (n=27)	Padsevonil 400 mg BID (n=55)
Any TEAE	63.0%	90.9%
Somnolence	Not Reported	45.5%
Dizziness	Not Reported	43.6%
Headache	Not Reported	25.5%
Fatigue	Not Reported	23.6%
Irritability	Not Reported	14.5%
Data from Muglia et al. (2020) [1][10]		

Table 2: Most Common Treatment-Emergent Adverse Events in the Phase IIb (ARISE) Trial (Incidence ≥10% in any **Padsevonil** group)



Adverse Event	Placebo (n=83)	Padsevonil 50 mg BID (n=81)	Padsevonil 100 mg BID (n=83)	Padsevonil 200 mg BID (n=82)	Padsevonil 400 mg BID (n=81)
Somnolence	13.3%	21.0%	19.3%	20.7%	35.8%
Dizziness	12.0%	12.3%	16.9%	18.3%	29.6%
Fatigue	7.2%	12.3%	10.8%	12.2%	21.0%
Headache	10.8%	13.6%	7.2%	8.5%	11.1%
Diarrhea	6.0%	4.9%	4.8%	6.1%	11.1%
Nausea	4.8%	6.2%	6.0%	4.9%	11.1%

Adapted from

Rademacher

et al. (2022)

[4]

Note on DUET Trial Data: Detailed, dose-stratified TEAE data for the Phase III DUET trial have not been published with the same level of detail as the ARISE trial. The publication reporting on both trials states that in the DUET trial, TEAEs were reported by 80.0%, 78.9%, and 83.1% of patients in the 100 mg, 200 mg, and 400 mg twice-daily **Padsevonil** groups, respectively, compared to 67.3% in the placebo group.[9] The safety profile was noted to be consistent with previous findings, with no new safety signals identified.[8]

#### **Key Experimental Methodologies**

- 1. In Vitro Radioligand Binding Assays (for SV2A and GABA-A Receptor Affinity)
- Objective: To determine the binding affinity (Ki) of Padsevonil for its molecular targets.
- Methodology:
  - Membrane Preparation: Membranes from cells expressing the target protein (e.g., HEK293 cells for SV2A, COS-7 cells for GABA-A receptor subunits) or from brain tissue are prepared by homogenization and centrifugation.



- Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [3H]UCB-30889 for SV2A, [3H]Flunitrazepam for the benzodiazepine site of the GABA-A receptor) and varying concentrations of the unlabeled test compound (Padsevonil).
- Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters is then measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
- 2. In Vivo Target Occupancy via Positron Emission Tomography (PET)
- Objective: To measure the percentage of target proteins in the brain that are bound by Padsevonil at different doses and plasma concentrations.
- Methodology:
  - Baseline Scan: A PET scan is performed on subjects before administration of Padsevonil
    using a radioligand specific to the target (e.g., [11C]UCB-J for SV2A). This provides a
    baseline measure of target availability (Binding Potential, BP ND).
  - Drug Administration: Subjects are administered a single dose of Padsevonil.
  - Post-Dose Scan: A second PET scan is performed at a specified time after drug administration. The presence of **Padsevonil** at the target site will block the binding of the radioligand, resulting in a reduced PET signal.
  - Data Analysis: The target occupancy is calculated by comparing the binding potential before and after drug administration using the formula: Occupancy (%) = [(BP\_baseline -BP drug) / BP baseline] x 100.
- 3. Electrophysiology (Patch-Clamp) for GABA-A Receptor Functional Modulation

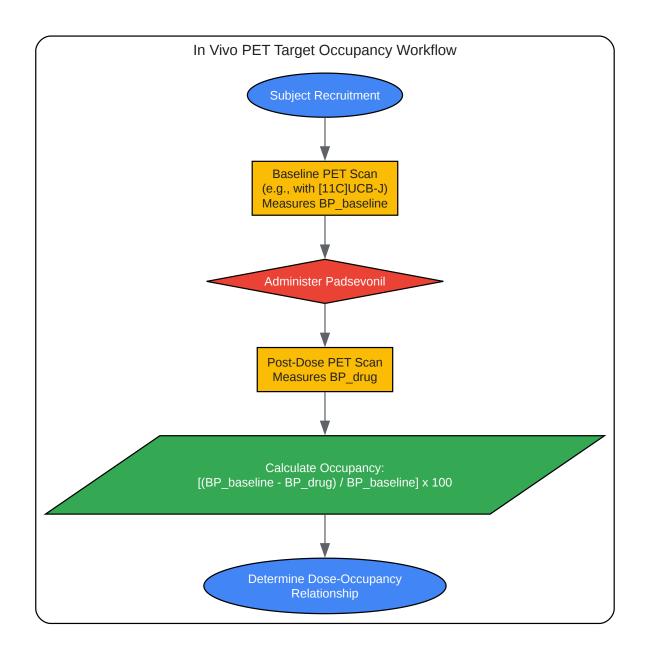


- Objective: To characterize the functional effect of Padsevonil on GABA-A receptor-mediated ion currents.
- · Methodology:
  - Cell Preparation: Cells expressing the desired GABA-A receptor subunits (e.g., HEK293 cells or Xenopus oocytes) are used.
  - Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow (current) through the channels in response to stimuli. In the whole-cell configuration, the membrane patch is ruptured, allowing control of the intracellular environment.
  - Compound Application: A baseline current is established by applying a low concentration of GABA (the natural agonist). Padsevonil is then co-applied with GABA at various concentrations.
  - Data Analysis: The change in the chloride current in the presence of Padsevonil is measured. This allows for the determination of whether the compound acts as a positive allosteric modulator (enhancing the GABA-evoked current) and its potency (EC50) and efficacy (maximal potentiation).

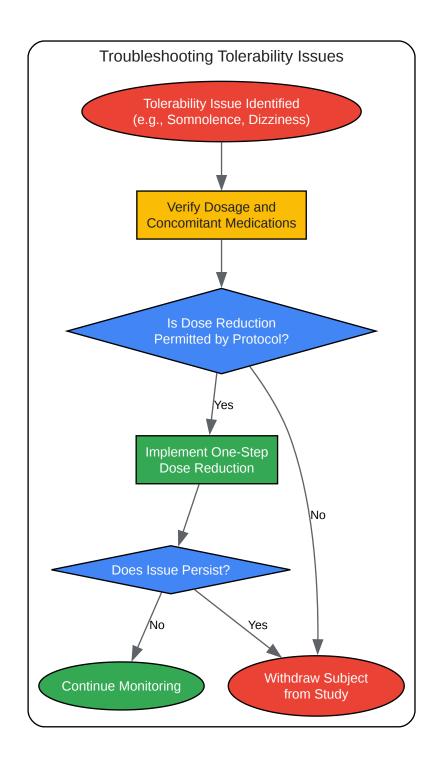
### **Visualizations**

Caption: Dual mechanism of action of **Padsevonil** at the synapse.









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